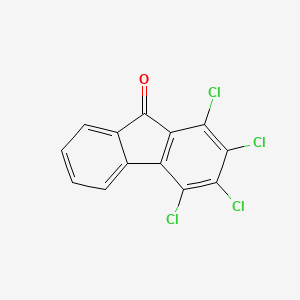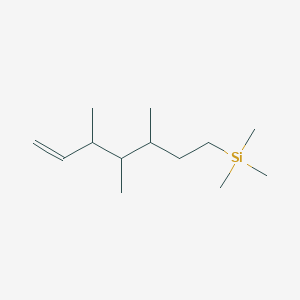
Trimethyl(3,4,5-trimethylhept-6-en-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(3,4,5-trimethylhept-6-en-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethyl group and a 3,4,5-trimethylhept-6-en-1-yl group. This compound is part of a broader class of silanes, which are widely used in various chemical applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(3,4,5-trimethylhept-6-en-1-yl)silane typically involves the hydrosilylation of alkenes with silanes. This reaction is catalyzed by transition metals such as platinum or rhodium. The general reaction can be represented as follows:
Alkene+SilaneCatalystOrganosilane
In this case, the alkene is 3,4,5-trimethylhept-6-ene, and the silane is trimethylsilane. The reaction is carried out under mild conditions, typically at room temperature or slightly elevated temperatures, and in the presence of a solvent such as toluene or hexane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity catalysts and solvents is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(3,4,5-trimethylhept-6-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The silicon atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding reduced silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Trimethyl(3,4,5-trimethylhept-6-en-1-yl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism by which Trimethyl(3,4,5-trimethylhept-6-en-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond can participate in hydrosilylation reactions, where the silicon atom forms a bond with a carbon atom in an alkene or alkyne. This process is typically catalyzed by transition metals, which facilitate the formation of the silicon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: Similar structure but lacks the 3,4,5-trimethylhept-6-en-1-yl group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Dimethylsilane: Contains two methyl groups and one hydrogen atom bonded to silicon.
Uniqueness
Trimethyl(3,4,5-trimethylhept-6-en-1-yl)silane is unique due to the presence of the 3,4,5-trimethylhept-6-en-1-yl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specific applications in organic synthesis and material science.
Properties
CAS No. |
89811-56-3 |
|---|---|
Molecular Formula |
C13H28Si |
Molecular Weight |
212.45 g/mol |
IUPAC Name |
trimethyl(3,4,5-trimethylhept-6-enyl)silane |
InChI |
InChI=1S/C13H28Si/c1-8-11(2)13(4)12(3)9-10-14(5,6)7/h8,11-13H,1,9-10H2,2-7H3 |
InChI Key |
HFCSNWPFQHPEQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC[Si](C)(C)C)C(C)C(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


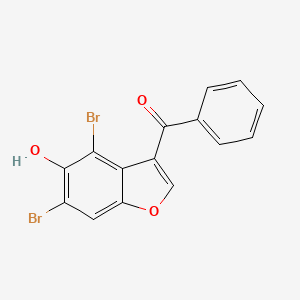
![2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid](/img/structure/B14389873.png)
![2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol](/img/structure/B14389875.png)

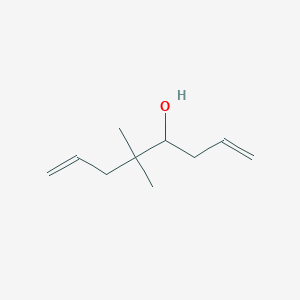
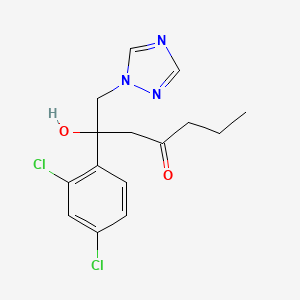
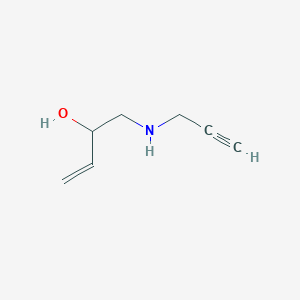
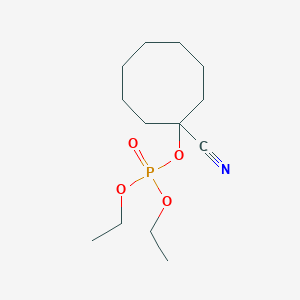
![(NZ)-N-[2-(4-chlorophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14389930.png)
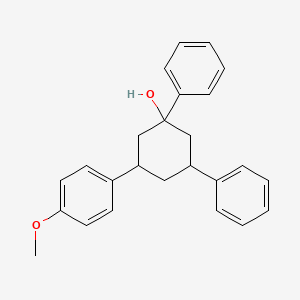
![N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine](/img/structure/B14389938.png)


